Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a pyrrolidine moiety substituted at the 3-position with a 4-methoxyphenyl group. The thiadiazole ring (comprising sulfur and nitrogen atoms) confers electron-deficient aromaticity, while the pyrrolidine-methoxyphenyl substituent introduces stereochemical complexity and lipophilicity.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-5-2-12(3-6-15)14-8-9-21(11-14)18(22)13-4-7-16-17(10-13)20-24-19-16/h2-7,10,14H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXZGPHOQLNFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactions and automated systems to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzo[c][1,2,5]thiadiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions might introduce new aromatic or aliphatic groups into the molecule .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Thiadiazole vs. Oxadiazole Derivatives
A key analogue is (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l) . While both compounds share a methanone linker and aromatic heterocycles, critical differences include:
- Heteroatom Substitution: The target compound’s thiadiazole (S/N) vs. 13l’s oxadiazole (O/N) alters electronic properties.
Table 1: Structural and Electronic Comparison
Comparison with Thiazole-Based Analogues
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) shares a thiazole scaffold but diverges significantly:
- Linker and Substituents: Compound 74 uses a cyclopropane-carboxamide linker instead of a methanone, increasing rigidity. The 4-(pyrrolidin-1-yl)phenyl group may enhance solubility via tertiary amine protonation.
Table 2: Pharmacophore and Bioactivity Comparison
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core, which is often associated with various biological activities, and a pyrrolidine moiety substituted with a methoxyphenyl group. Its molecular formula is with a molecular weight of 377.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. For instance, it has been shown to inhibit activin receptor-like kinase 5 (ALK5), a crucial mediator in the TGF-β signaling pathway associated with cancer progression . The inhibition of ALK5 can lead to reduced tumor growth and metastasis by blocking TGF-β-induced signaling pathways.
Anticancer Properties
Research indicates that benzo[c][1,2,5]thiadiazol derivatives possess significant anticancer properties. For example, compound 14c from a related study exhibited an IC50 value of 0.008 μM against ALK5, outperforming standard inhibitors like LY-2157299 . This highlights the potential of this compound in targeting cancer cells effectively.
Antimicrobial Activity
The compound's pyrrolidine structure suggests potential antimicrobial properties. In vitro tests have shown that derivatives containing similar structures can exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL . This indicates that modifications to the pyrrolidine ring can enhance the antimicrobial efficacy.
Study on ALK5 Inhibition
A study conducted on various benzo[c][1,2,5]thiadiazole derivatives demonstrated their effectiveness as ALK5 inhibitors. Compound 14c not only showed high inhibitory activity but also had favorable pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .
Immune Modulation Studies
In another study focusing on immune modulation, compounds similar to this compound were tested for their ability to enhance immune responses in mouse splenocytes. The results indicated significant rescue effects on immune cells when exposed to recombinant PD-1/PD-L1 interactions . This suggests potential applications in immunotherapy.
Comparative Analysis of Biological Activities
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 14c | ALK5 Inhibitor | 0.008 | Most potent among tested derivatives |
| Compound A | Antimicrobial | 0.0039 - 0.025 | Effective against S. aureus and E. coli |
| Compound B | Immune Modulation | N/A | Significant effects on PD-1/PD-L1 |
Q & A
Q. What are the standard synthetic protocols for Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone, and what catalysts or solvents are typically employed?
The synthesis involves multi-step organic reactions, including coupling of the benzo-thiadiazole core with substituted pyrrolidine derivatives. Key steps include:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach aryl groups .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to stabilize intermediates and enhance reaction rates .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product with ≥95% purity .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly distinguishing the pyrrolidine and methoxyphenyl substituents .
- Mass Spectrometry (HRMS) : Confirmation of molecular weight (e.g., m/z 397.47) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detection of functional groups like C=O (1650–1750 cm⁻¹) and S-N bonds (600–800 cm⁻¹) .
Q. What are the key chemical properties (e.g., solubility, stability) critical for in vitro assays?
- Solubility : Optimized in dimethyl sulfoxide (DMSO) or ethanol for biological assays .
- Thermal Stability : Assessed via thermogravimetric analysis (TGA), showing decomposition temperatures >200°C .
- pH Stability : Stable in neutral to slightly acidic conditions but degrades under strong alkaline conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors. Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns with catalytic residues .
- Validation : Correlate computational predictions with surface plasmon resonance (SPR) or enzyme inhibition assays (IC₅₀ values) .
Q. What strategies are effective in resolving contradictions in bioactivity data across different studies?
- Standardized Assays : Replicate experiments under controlled pH, temperature, and solvent conditions to minimize variability .
- Orthogonal Methods : Combine enzyme inhibition data with cellular viability assays (e.g., MTT) to confirm activity .
- Meta-Analysis : Statistically evaluate data from multiple studies using tools like Prism or R to identify outliers or confounding factors .
Q. What methods optimize the yield and purity during the synthesis of analogs with modified substituents?
- Reaction Optimization : Vary substituents via Suzuki-Miyaura coupling; adjust catalyst loading (1–5 mol%) and temperature (60–100°C) .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and intermediate purity .
- Analog Design : Introduce electron-withdrawing groups (e.g., -NO₂) to the methoxyphenyl ring to enhance binding affinity .
Key Takeaways for Researchers
- Synthesis : Prioritize palladium-catalyzed coupling and HPLC purification for reproducibility .
- Characterization : Combine NMR, IR, and HRMS for structural validation .
- Biological Studies : Use computational docking to guide target identification, followed by SPR or enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
